molecular formula C10H8BrF3O2 B14855936 Methyl 2-(2-bromo-6-(trifluoromethyl)phenyl)acetate

Methyl 2-(2-bromo-6-(trifluoromethyl)phenyl)acetate

Cat. No.: B14855936
M. Wt: 297.07 g/mol
InChI Key: ILOLSKXUXLDAOU-UHFFFAOYSA-N
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Description

Methyl 2-(2-bromo-6-(trifluoromethyl)phenyl)acetate is an organic compound that features a bromine atom and a trifluoromethyl group attached to a phenyl ring, with an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-bromo-6-(trifluoromethyl)phenyl)acetate typically involves the esterification of 2-(2-bromo-6-(trifluoromethyl)phenyl)acetic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process would include the careful control of temperature, pressure, and the use of high-purity reagents to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-bromo-6-(trifluoromethyl)phenyl)acetate can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The ester group can be oxidized to form corresponding acids or other oxidized derivatives.

    Reduction Reactions: The ester group can be reduced to alcohols using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride in anhydrous ether.

Major Products Formed

    Substitution: Formation of substituted phenyl acetates.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

Scientific Research Applications

Methyl 2-(2-bromo-6-(trifluoromethyl)phenyl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(2-bromo-6-(trifluoromethyl)phenyl)acetate involves its interaction with various molecular targets depending on the specific application. For example, in pharmaceutical research, it may act as a precursor to active pharmaceutical ingredients that target specific enzymes or receptors. The trifluoromethyl group can enhance the compound’s metabolic stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(2-bromo-4-(trifluoromethyl)phenyl)acetate
  • Methyl 2-(2-bromo-5-(trifluoromethyl)phenyl)acetate
  • Methyl 2-(2-bromo-3-(trifluoromethyl)phenyl)acetate

Uniqueness

Methyl 2-(2-bromo-6-(trifluoromethyl)phenyl)acetate is unique due to the specific positioning of the bromine and trifluoromethyl groups on the phenyl ring, which can influence its reactivity and the types of reactions it can undergo. This positional isomerism can lead to different chemical and physical properties compared to its analogs.

Properties

Molecular Formula

C10H8BrF3O2

Molecular Weight

297.07 g/mol

IUPAC Name

methyl 2-[2-bromo-6-(trifluoromethyl)phenyl]acetate

InChI

InChI=1S/C10H8BrF3O2/c1-16-9(15)5-6-7(10(12,13)14)3-2-4-8(6)11/h2-4H,5H2,1H3

InChI Key

ILOLSKXUXLDAOU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=C(C=CC=C1Br)C(F)(F)F

Origin of Product

United States

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